methanone](/img/structure/B13436180.png)
[2-Chloro-3-fluoro-4-(trifluoromethyl)phenyl](3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone involves multiple steps. One common method includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with chloro, fluoro, and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions. For example, starting with a chlorobenzene derivative, fluorination and trifluoromethylation can be achieved using reagents like Selectfluor and trifluoromethyl iodide.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The cyclopropyl and methyl groups can be introduced through alkylation reactions.
Coupling Reaction: The final step involves coupling the phenyl and pyrazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the pyrazole ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and pyrazole-containing compounds on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
作用機序
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluoro-3-(trifluoromethyl)phenylmethanone
- 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylethanone
Uniqueness
The unique combination of chloro, fluoro, and trifluoromethyl groups on the phenyl ring, along with the pyrazole moiety, gives this compound distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C15H11ClF4N2O2 |
|---|---|
分子量 |
362.70 g/mol |
IUPAC名 |
4-[2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl]-5-cyclopropyl-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H11ClF4N2O2/c1-22-14(24)9(12(21-22)6-2-3-6)13(23)7-4-5-8(15(18,19)20)11(17)10(7)16/h4-6,21H,2-3H2,1H3 |
InChIキー |
UUJMKTBDFORBHK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(N1)C2CC2)C(=O)C3=C(C(=C(C=C3)C(F)(F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


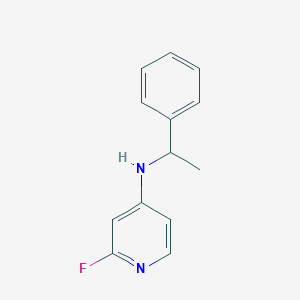
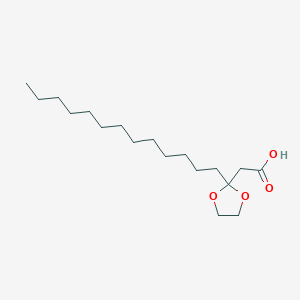
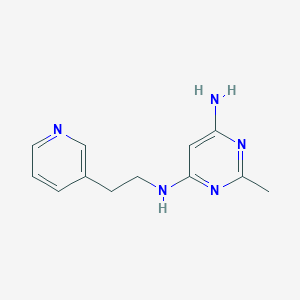

![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)

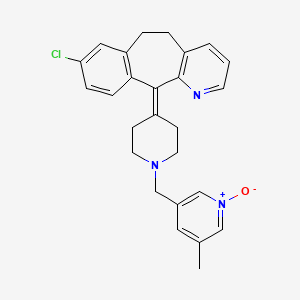
![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
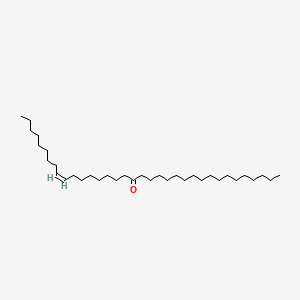
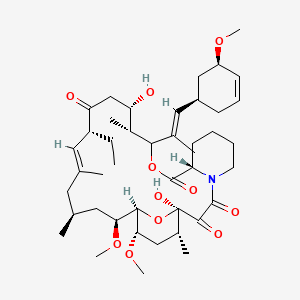
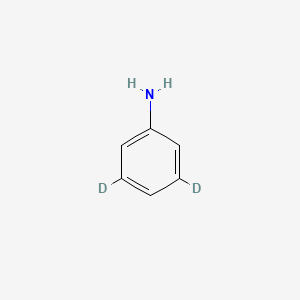
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
